molecular formula C14H19NO3 B1597696 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid CAS No. 886496-96-4

1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid

Cat. No.: B1597696
CAS No.: 886496-96-4
M. Wt: 249.3 g/mol
InChI Key: NZMAVUAAODMKSH-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H19NO3. It is known for its unique chemical structure, which includes a cyclohexane ring, a carboxylic acid group, and a methoxyphenylamino group.

Scientific Research Applications

1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for this compound suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It is also recommended to avoid breathing dust, fume, gas, mist, vapors, or spray associated with the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid typically involves the reaction of 4-methoxyaniline with cyclohexanecarboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and carboxylic acid groups. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the carboxylic acid group can participate in ionic interactions with positively charged residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Hydroxyphenyl)amino]cyclohexanecarboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-[(4-Methylphenyl)amino]cyclohexanecarboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

    1-[(4-Chlorophenyl)amino]cyclohexanecarboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Properties

IUPAC Name

1-(4-methoxyanilino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-12-7-5-11(6-8-12)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMAVUAAODMKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2(CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374868
Record name 1-(4-Methoxyanilino)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-96-4
Record name 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886496-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyanilino)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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